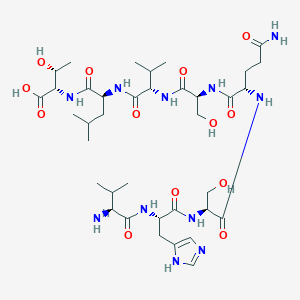![molecular formula C15H8ClN3O B14226648 Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- CAS No. 502422-39-1](/img/structure/B14226648.png)
Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- is a complex organic compound that features a benzonitrile core substituted with a chloro group and a pyridinyl-oxazolyl moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde derivatives with hydroxylamine hydrochloride to form oximes, which are then dehydrated to yield the desired nitrile compound . The reaction conditions often require the use of catalysts such as zinc acetate and solvents like toluene, with temperatures maintained around 100°C .
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve ammoxidation processes, where toluene derivatives react with ammonia and oxygen at elevated temperatures (400-450°C) to form the nitrile group . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex biaryl structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for nitrile reduction, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields primary amines, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzonitrile: A simpler analogue with a single chloro group on the benzonitrile core.
3-Chloro-5-(4-pyridinylethynyl)benzonitrile: Another derivative with a pyridinylethynyl group instead of the oxazolyl moiety.
Uniqueness
Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]- is unique due to its combination of a chloro group, a pyridinyl ring, and an oxazolyl ring. This structural complexity imparts distinct chemical reactivity and potential biological activities that are not observed in simpler analogues .
Properties
CAS No. |
502422-39-1 |
|---|---|
Molecular Formula |
C15H8ClN3O |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
3-chloro-5-(4-pyridin-2-yl-1,3-oxazol-2-yl)benzonitrile |
InChI |
InChI=1S/C15H8ClN3O/c16-12-6-10(8-17)5-11(7-12)15-19-14(9-20-15)13-3-1-2-4-18-13/h1-7,9H |
InChI Key |
BCWHYTSDRPOETF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=COC(=N2)C3=CC(=CC(=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
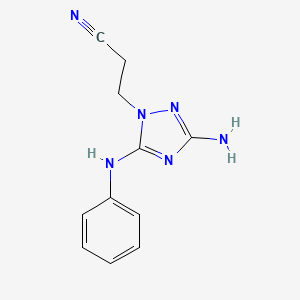
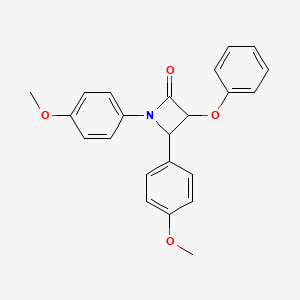
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
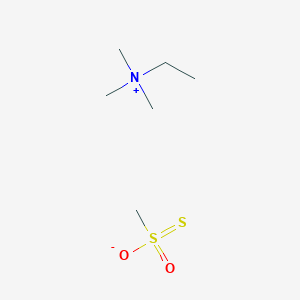

![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
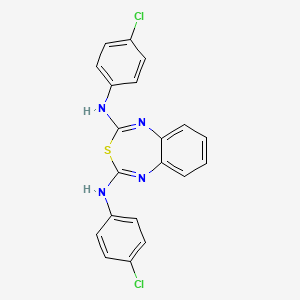
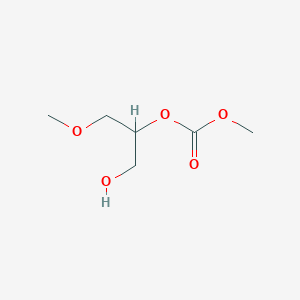
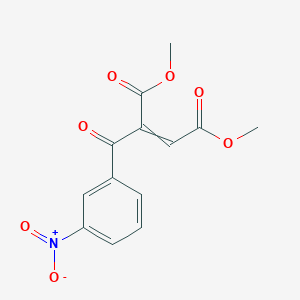
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
